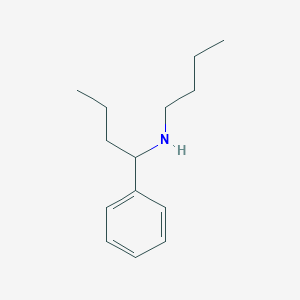

Butyl(1-phenylbutyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl(1-phenylbutyl)amine: is an organic compound with the molecular formula C14H23N. It belongs to the class of amines, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups. This compound features a butyl group and a phenylbutyl group attached to the nitrogen atom, making it a secondary amine. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Nucleophilic Substitution: One common method for preparing Butyl(1-phenylbutyl)amine involves the nucleophilic substitution of a haloalkane with a primary amine.

Gabriel Synthesis: This method involves the use of phthalimide as a precursor.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The choice of solvents, temperature, and reaction time are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions:

Reduction: It can be reduced to form primary amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, such as alkylation or acylation, to form various substituted amines.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Amine oxides, nitroso compounds.

Reduction: Primary amines, secondary amines.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Butyl(1-phenylbutyl)amine is used as an intermediate in the synthesis of various complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical processes.

Biology and Medicine:

Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

Biochemical Research: It is used in studies involving enzyme interactions and metabolic pathways.

Industry:

Polymer Production: this compound is used in the production of specialty polymers and resins.

Adhesives and Coatings: It is utilized in the formulation of adhesives and coatings with specific properties.

Mechanism of Action

Molecular Targets and Pathways: Butyl(1-phenylbutyl)amine exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism of action depends on the context of its use. For example, in biochemical research, it may inhibit or activate certain enzymes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

1-Phenylbutylamine: Similar structure but lacks the butyl group.

Butylamine: Lacks the phenylbutyl group.

Phenethylamine: Contains a phenyl group attached to an ethylamine chain.

Uniqueness: Butyl(1-phenylbutyl)amine is unique due to the presence of both a butyl group and a phenylbutyl group attached to the nitrogen atom. This dual substitution imparts distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective .

Biological Activity

Butyl(1-phenylbutyl)amine, a derivative of phenylbutylamine, is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by a butyl group attached to a phenylbutylamine structure, which contributes to its unique interactions with biological systems. Research has focused on its effects on various biological targets, including enzymes and receptors, making it a subject of interest in medicinal chemistry and pharmacology.

This compound is classified as an amine and is known for its chiral nature due to the presence of a phenyl group. This chirality can influence its biological activity significantly. The compound's molecular formula is C12H17N, with a molecular weight of approximately 191.27 g/mol. Its structure allows for various chemical reactions, including oxidation and substitution, which can lead to different biological outcomes.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. It acts as a ligand, binding to these targets and modulating their activity. The precise pathways through which it exerts its effects can vary based on the biological system being studied.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Enzyme Interaction : Studies have shown that this compound can inhibit certain enzymes, potentially affecting metabolic pathways. For instance, it has been noted to interact with serine proteases, impacting their activity against synthetic substrates .

- Nucleation Inhibition : In experimental settings, this compound has been identified as a nucleation inhibitor, which can affect crystallization processes in biochemical reactions .

- Anti-fibrotic Effects : Related compounds have demonstrated anti-fibrotic properties in animal models, suggesting that this compound may also influence fibrotic pathways through receptor antagonism .

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on serine protease 1. The results showed that the compound could inhibit enzyme activity at varying concentrations, with a Ki value indicating a significant binding affinity .

| Property | Measurement |

|---|---|

| Ki (nM) | 20000 |

| Target Enzyme | Serine protease 1 |

| Organism | Humans |

Case Study 2: Nucleation Inhibition

In another experiment focusing on nucleation processes, the addition of this compound was shown to enhance the resolution process in crystallization experiments significantly. The data indicated that at a concentration of 10 mol%, the resolution improved from an S-factor of 0.45 to 0.58 when using appropriate additives .

| Additive | Nucleation Temp (°C) | Dissolution Temp (°C) | Metastable Zone Width (°C) |

|---|---|---|---|

| None | 41.8 | 49.1 | 7.3 |

| 6% this compound | 19.7 | 48.2 | 28.5 |

Properties

Molecular Formula |

C14H23N |

|---|---|

Molecular Weight |

205.34 g/mol |

IUPAC Name |

N-butyl-1-phenylbutan-1-amine |

InChI |

InChI=1S/C14H23N/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h6-8,10-11,14-15H,3-5,9,12H2,1-2H3 |

InChI Key |

SWTDLLIUKJJLRF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(CCC)C1=CC=CC=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.